2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by the presence of a benzothiazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through the reaction of o-aminothiophenol with carbon disulfide and an appropriate base.
Introduction of Sulfanyl Group: The benzothiazole derivative is then treated with a suitable sulfanylating agent to introduce the sulfanyl group.
Acetohydrazide Formation: The intermediate product is reacted with hydrazine hydrate to form the acetohydrazide moiety.
Condensation Reaction: Finally, the acetohydrazide is condensed with 4-tert-butylbenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted under reflux conditions in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced hydrazide derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: A structurally similar compound with a benzothiazole ring and sulfanyl group but lacking the 4-tert-butylphenyl moiety.
N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide: Another related compound with the 4-tert-butylphenyl moiety but without the benzothiazole ring.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is unique due to the combination of its benzothiazole ring, sulfanyl group, and 4-tert-butylphenyl moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21N3OS2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N3OS2/c1-20(2,3)15-10-8-14(9-11-15)12-21-23-18(24)13-25-19-22-16-6-4-5-7-17(16)26-19/h4-12H,13H2,1-3H3,(H,23,24)/b21-12+ |
InChI Key |
UUHGQOVWQISUID-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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